Buccalin

Vue d'ensemble

Description

Buccalin is a modulatory neuropeptide that is localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica . It is synthesized by neuron B15 and is colocalized with the small cardioactive peptides .

Synthesis Analysis

Buccalin is synthesized by neuron B15, which also synthesizes the two homologous peptides, small cardioactive peptides A and B . Neuron B16 synthesizes the structurally unrelated peptide myomodulin .Physical And Chemical Properties Analysis

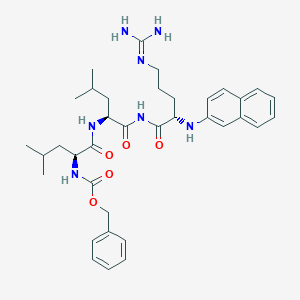

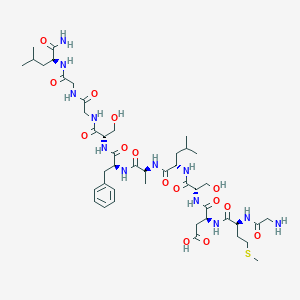

Buccalin has a molecular formula of C45H72N12O15S and a molecular weight of 1053.19 g/mol .Applications De Recherche Scientifique

Buccalin-Related Neuropeptides in Aplysia : Buccalin-related peptides, including buccalin A, B, and C, act as cotransmitters modulating neuromuscular transmission in Aplysia. Buccalin C was purified from neuronal elements in the accessory radula closer, a muscle involved in feeding behavior. A cDNA clone encoding a buccalin precursor polypeptide with 19 distinct buccalin-related peptides was identified, suggesting complex modulatory actions at synapses where they serve as cotransmitters (Miller et al., 1993).

Buccalins in Gastropod Mollusk : Originally identified in the buccal ganglia of Aplysia californica, buccalin is a peptide family with as many as 19 structurally related peptides. It is co-released with acetylcholine from certain neurons, impacting muscle function in the buccal mass. Buccalin can reduce acetylcholine release from these neurons by acting on the presynaptic element, modulating N-type Ca2+ channels in the nerve terminal (Morishita, 2016).

Distribution in the Central Nervous System and Peripheral Tissues : Buccalin-like immunoreactivity has been observed in specific cell bodies and neuron clusters in the central ganglia and peripheral tissues of Aplysia californica. These findings support the hypothesis that buccalin peptides act as neuromodulators or neurotransmitters in various central and peripheral circuits (Miller et al., 1992).

Clinical Efficacy in Respiratory Tract Infections : Buccalin, as a Bacterial Lysate (BL), has been used in the prophylaxis of Recurrent Respiratory Tract Infections (RRTI). A clinical study demonstrated its capacity to significantly reduce the number of days with infectious episodes in patients with RRTI, suggesting its potential therapeutic application in human respiratory conditions (Carlone et al., 2014).

Peptides in Stomatogastric Ganglion of Crab : Buccalin-like peptides, originally isolated from Aplysia californica, have been found to have pronounced physiological actions on nerve and muscle preparations in the species. These peptides are involved in various physiological processes, including muscle contraction modulation (Christie et al., 1994).

Buccalin in Land Snails and Aestivation : In a study on land snails, buccalin was investigated for its role in regulating metabolic suppression leading to aestivation. The study revealed differentially produced peptides in active and aestivating states, highlighting buccalin's potential role in modulating physiology through muscle contraction during aestivation (Adamson et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-XSTSSERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buccalin | |

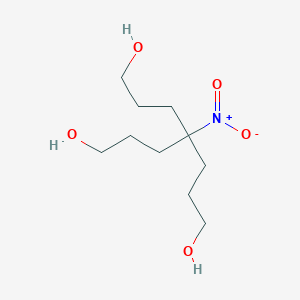

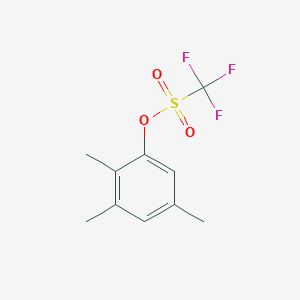

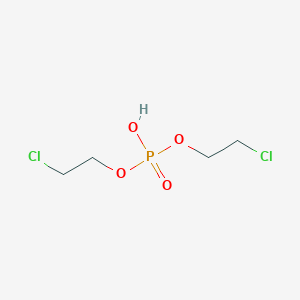

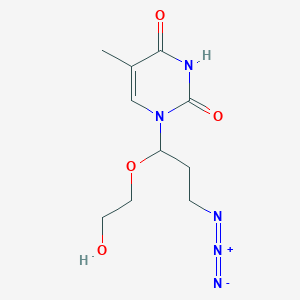

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

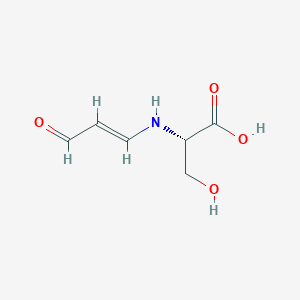

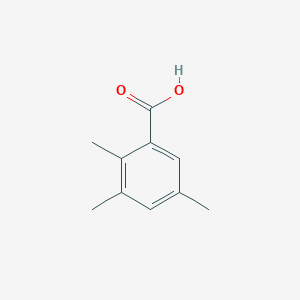

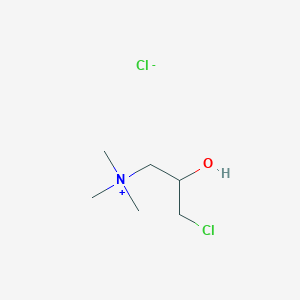

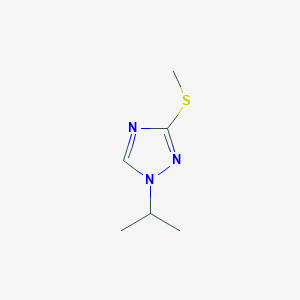

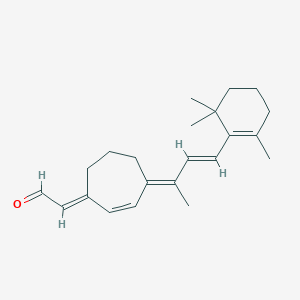

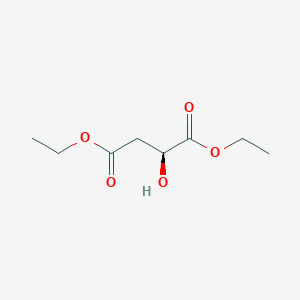

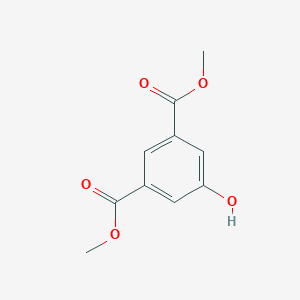

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.